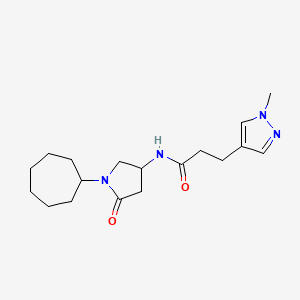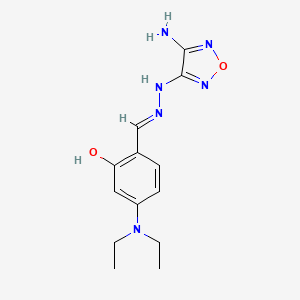
1-(3-fluorobenzoyl)-N-(4-fluoro-2-methylphenyl)prolinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-fluorobenzoyl)-N-(4-fluoro-2-methylphenyl)prolinamide, also known as FFPM, is a proline-derived compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a small molecule inhibitor of the protein-protein interaction between MDM2 and p53, which has been identified as a promising target for cancer therapy.
Wirkmechanismus
The mechanism of action of 1-(3-fluorobenzoyl)-N-(4-fluoro-2-methylphenyl)prolinamide involves the inhibition of the protein-protein interaction between MDM2 and p53. MDM2 is a negative regulator of p53, and its overexpression has been observed in many types of cancer. By inhibiting the interaction between MDM2 and p53, 1-(3-fluorobenzoyl)-N-(4-fluoro-2-methylphenyl)prolinamide can prevent the degradation of p53 and activate its tumor-suppressive functions. This activation of p53 can induce cell cycle arrest, apoptosis, and senescence in cancer cells, leading to their death.
Biochemical and Physiological Effects:
1-(3-fluorobenzoyl)-N-(4-fluoro-2-methylphenyl)prolinamide has been shown to have potent anti-cancer effects in vitro and in vivo. In cell culture studies, 1-(3-fluorobenzoyl)-N-(4-fluoro-2-methylphenyl)prolinamide has been shown to induce cell cycle arrest, apoptosis, and senescence in various types of cancer cells, including breast, lung, and colon cancer cells. In animal studies, 1-(3-fluorobenzoyl)-N-(4-fluoro-2-methylphenyl)prolinamide has been shown to inhibit tumor growth and improve survival rates in mouse models of cancer. In addition to its anti-cancer effects, 1-(3-fluorobenzoyl)-N-(4-fluoro-2-methylphenyl)prolinamide has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-(3-fluorobenzoyl)-N-(4-fluoro-2-methylphenyl)prolinamide for lab experiments is its specificity for the MDM2-p53 interaction. This specificity allows for targeted inhibition of this interaction without affecting other cellular processes. Another advantage of 1-(3-fluorobenzoyl)-N-(4-fluoro-2-methylphenyl)prolinamide is its small size, which allows it to penetrate cell membranes and reach its target inside cells. However, one limitation of 1-(3-fluorobenzoyl)-N-(4-fluoro-2-methylphenyl)prolinamide is its relatively low solubility in water, which can make it difficult to use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the research and development of 1-(3-fluorobenzoyl)-N-(4-fluoro-2-methylphenyl)prolinamide. One direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the development of more potent and selective inhibitors of the MDM2-p53 interaction. Additionally, the therapeutic potential of 1-(3-fluorobenzoyl)-N-(4-fluoro-2-methylphenyl)prolinamide for other diseases such as neurodegenerative disorders should be further explored. Finally, the combination of 1-(3-fluorobenzoyl)-N-(4-fluoro-2-methylphenyl)prolinamide with other cancer therapies such as chemotherapy and radiation therapy should be investigated to determine its potential synergistic effects.
Synthesemethoden
The synthesis of 1-(3-fluorobenzoyl)-N-(4-fluoro-2-methylphenyl)prolinamide involves the condensation of 3-fluorobenzoyl chloride with N-(4-fluoro-2-methylphenyl)prolinol in the presence of a base such as triethylamine. The resulting intermediate is then treated with 1,1'-carbonyldiimidazole (CDI) and N-methylmorpholine (NMM) to yield the final product, 1-(3-fluorobenzoyl)-N-(4-fluoro-2-methylphenyl)prolinamide. The synthesis of 1-(3-fluorobenzoyl)-N-(4-fluoro-2-methylphenyl)prolinamide has been reported in several research articles, and the purity and yield of the compound can be optimized by modifying the reaction conditions.
Wissenschaftliche Forschungsanwendungen
1-(3-fluorobenzoyl)-N-(4-fluoro-2-methylphenyl)prolinamide has been extensively studied for its potential therapeutic applications in cancer treatment. The compound has been shown to inhibit the interaction between MDM2 and p53, leading to the stabilization and activation of p53. This activation of p53 can induce cell cycle arrest, apoptosis, and senescence in cancer cells, making 1-(3-fluorobenzoyl)-N-(4-fluoro-2-methylphenyl)prolinamide a promising candidate for cancer therapy. In addition to its anti-cancer properties, 1-(3-fluorobenzoyl)-N-(4-fluoro-2-methylphenyl)prolinamide has also been investigated for its potential use in treating other diseases such as neurodegenerative disorders.
Eigenschaften
IUPAC Name |
1-(3-fluorobenzoyl)-N-(4-fluoro-2-methylphenyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F2N2O2/c1-12-10-15(21)7-8-16(12)22-18(24)17-6-3-9-23(17)19(25)13-4-2-5-14(20)11-13/h2,4-5,7-8,10-11,17H,3,6,9H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLSHXARASJZRQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)NC(=O)C2CCCN2C(=O)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluoro-2-methylphenyl)-1-[(3-fluorophenyl)carbonyl]prolinamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-methylphenyl)benzo[cd]indol-2-amine](/img/structure/B6123674.png)
![2-(ethylthio)-7-(3-fluorophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B6123681.png)
![N-[1-(4-methylphenyl)propyl]-4-(4-morpholinyl)benzamide](/img/structure/B6123684.png)
![4-{5-[(3,7-dimethyl-3,7,11-triazaspiro[5.6]dodec-11-yl)carbonyl]-1H-pyrazol-3-yl}phenol](/img/structure/B6123691.png)
![N-({2-[4-(2-methylphenyl)-1-piperazinyl]-3-pyridinyl}methyl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B6123699.png)

![3-[1-(2,1,3-benzoxadiazol-5-ylmethyl)-3-piperidinyl]-N-(2,4-dimethoxybenzyl)propanamide](/img/structure/B6123727.png)
![{3-methyl-1-[(phenylacetyl)amino]butyl}phosphonic acid](/img/structure/B6123740.png)
![2-[4-(2-methoxyphenyl)-1-piperazinyl]-6-methyl-5-propyl-4(3H)-pyrimidinone](/img/structure/B6123745.png)

![2-[4-(4-ethoxybenzyl)-1-(3-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6123767.png)
![2-(methylthio)-4-(3-{3-oxo-3-[4-(2-pyridinyl)-1-piperazinyl]propyl}-1-piperidinyl)pyrimidine](/img/structure/B6123779.png)
![N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-1-(methylthio)-2-propanamine](/img/structure/B6123794.png)